![molecular formula C10H19N B14396354 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-42-9](/img/structure/B14396354.png)
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound with a complex structure that includes a cyclopenta[b]pyrrole ring system
Preparation Methods
The synthesis of 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Biology: This compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways, leading to the observed effects.
Comparison with Similar Compounds
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as pyrrole and imidazole . While pyrrole and imidazole are also nitrogen-containing heterocycles, this compound has a more complex structure with additional methyl groups and a fused ring system. This uniqueness gives it distinct chemical and physical properties, making it valuable for specific applications.
Similar compounds include:
- Pyrrole
- Imidazole
- Pyridine
- Pyrimidine
These compounds share some structural similarities but differ in their specific arrangements of atoms and functional groups, leading to different reactivities and applications.
Properties
CAS No. |
87390-42-9 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,6,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-9-6-7-11(3)10(8,9)2/h8-9H,4-7H2,1-3H3 |
InChI Key |
URINTEJKQNOWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1(N(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


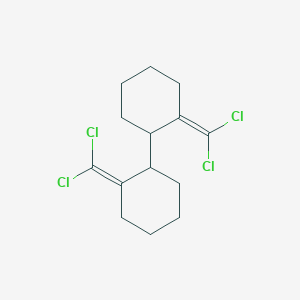
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
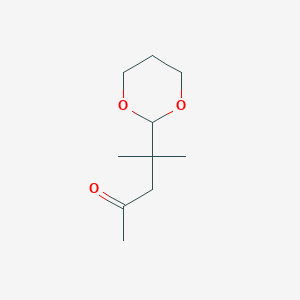
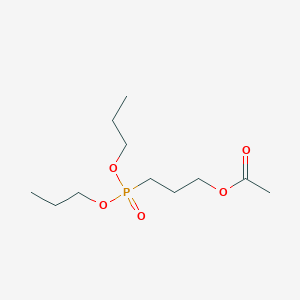

![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
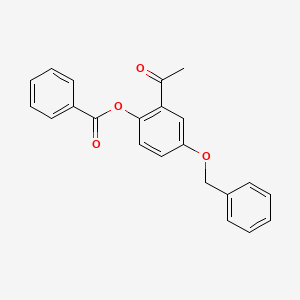
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)

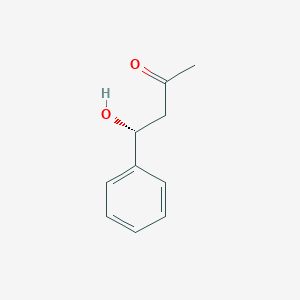

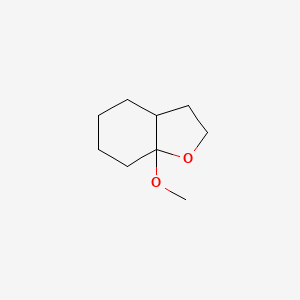
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)

